molecular formula C7H4FNS B3177024 4-Fluorobenzo[d]thiazole CAS No. 1247348-92-0

4-Fluorobenzo[d]thiazole

Cat. No. B3177024
CAS RN: 1247348-92-0
M. Wt: 153.18 g/mol
InChI Key: ALBKFIJBIPPCPS-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazole is a chemical compound with the empirical formula C7H4FNS2 . It is a solid substance and is part of a class of compounds known as thiazoles .


Synthesis Analysis

The synthesis of thiazole derivatives, including 4-Fluorobenzo[d]thiazole, has been a subject of research due to their biological activities . The synthesis often involves condensation reactions, cyclization reactions, and C–C coupling reactions .


Molecular Structure Analysis

The molecular structure of 4-Fluorobenzo[d]thiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar, enabling efficient intermolecular π–π overlap .


Physical And Chemical Properties Analysis

4-Fluorobenzo[d]thiazole has a molecular weight of 185.24 . It is a solid substance .

Scientific Research Applications

Anticancer Properties

  • Anticancer Activity in Lung Cancer : A study by Hammam et al. (2005) found that certain fluorobenzo[d]thiazole derivatives exhibited anticancer activity against human lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
  • Anticancer Properties of Specific Derivatives : Szychowski et al. (2019) studied the anticancer activity of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one in various human cancer cell lines, finding it effective in increasing caspase-3 activity, which could be due to the activation of PPARγ-dependent pathways (Szychowski et al., 2019).

Antimicrobial and Antiviral Activities

  • Novel Aminothiazole Derivatives : Minickaitė et al. (2022) synthesized novel aminothiazole derivatives and evaluated their antiviral, antioxidant, and antibacterial activities, with some derivatives showing significant activity against the PR8 influenza A strain (Minickaitė et al., 2022).
  • Antiviral Activity of Aminophosphonates : A study by Xie et al. (2017) showed that certain a-aminophosphonates containing 6-fluorobenzothiazole moiety exhibited notable antiviral activities against tobacco mosaic virus and potato virus Y (Xie et al., 2017).

Material Science and Photophysical Properties

  • Thiazolothiazole Fluorophores : Woodward et al. (2017) reported on thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism, making them attractive for multifunctional optoelectronic and photochemical applications (Woodward et al., 2017).
  • Hydrogen Bond Network in Thiazole Derivatives : Liu et al. (2020) synthesized a thiazole derivative that showed a significant anti-solvatochromic effect due to the formation of a hydrogen bond network, making it useful in detecting trace water (Liu et al., 2020).

Safety and Hazards

4-Fluorobenzo[d]thiazole is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed .

properties

IUPAC Name

4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBKFIJBIPPCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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